![molecular formula C8H10O B3278618 (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one CAS No. 68069-67-0](/img/structure/B3278618.png)
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one
Übersicht
Beschreibung
“(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one” is a chemical compound with a molecular weight of 122.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one” is1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2/t6-,7+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one has been widely utilized in the synthesis of various organic compounds. A novel and stereoselective route to functionalized bicyclo[2.2.2]octenones has been established through cycloaddition reactions with electron-deficient partners, broadening the scope of accessible derivatives and their potential applications in organic synthesis (Singh, Pal, & Mobin, 2002). Furthermore, carbohydrate-templated asymmetric Diels-Alder reactions have been employed for synthesizing chiral bicyclo[2.2.2]oct-5-en-2-ones, demonstrating their versatility in natural product synthesis and the creation of optically active compounds (Luo et al., 2008).
Phototransformations and Stability
The photochemical properties of bicyclo[2.2.2]oct-5-en-2-ones have been explored, revealing unique regioselective phototransformations leading to stable vinyl ketenes. This exceptional stability, both in air and in solution, opens up potential applications in photoreactive materials and studies of light-induced molecular transformations (Ghosh, 2020).
Catalysis and Asymmetric Synthesis
The compound has been integral in catalytic processes, particularly in rhodium-catalyzed asymmetric reactions. C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands derived from (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one have shown high enantioselectivity and catalytic activity in such reactions, emphasizing its role in the development of enantioselective catalysts (Otomaru et al., 2005).
Supramolecular Chemistry
In supramolecular chemistry, this compound has been used to study the stabilization of highly strained molecules. Research on bicyclo[2.2.2]oct-1-ene within hemicarcerands demonstrated its ability to retard dimerization and intramolecular reactions, highlighting its potential in understanding and manipulating molecular behavior in confined spaces (Roach & Warmuth, 2003).
Applications in Material Science
Bicyclo[2.2.2]oct-5-en-2-ones have also found applications in material science. Their incorporation into gradient copolymers has been studied, with findings suggesting that their unique structure can influence the thermal properties and surface hydrophobicity of these polymers, indicating potential uses in the development of new polymeric materials (Boadi & Sampson, 2021).
Eigenschaften
IUPAC Name |
(1S,4S)-bicyclo[2.2.2]oct-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGEBBKXJLFPB-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



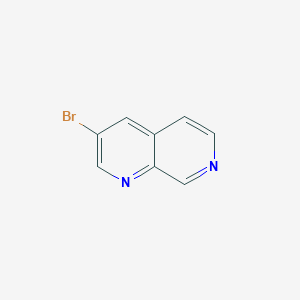
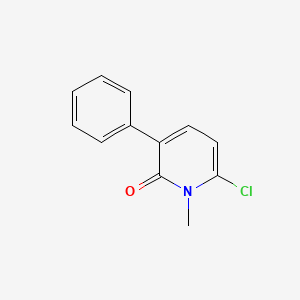
![4-(1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B3278554.png)
![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)
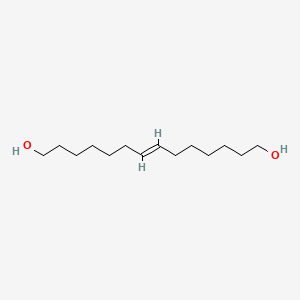
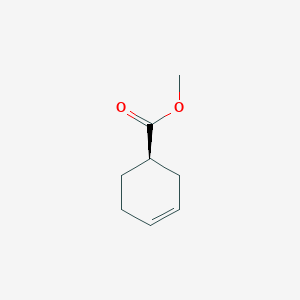
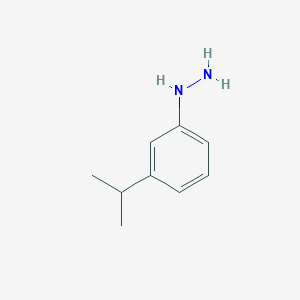
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)
![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)
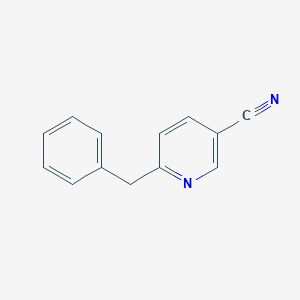
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3278619.png)
![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)